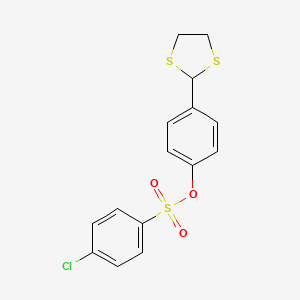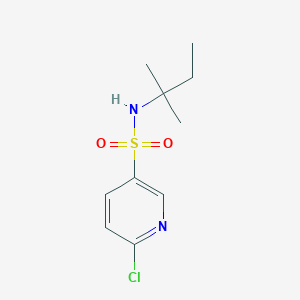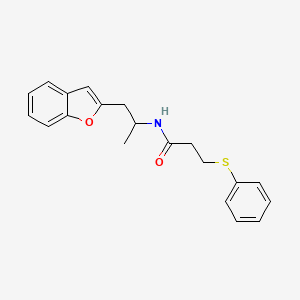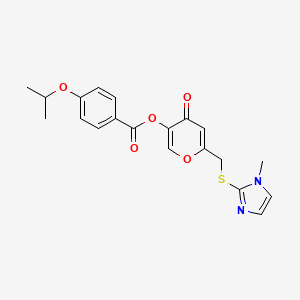![molecular formula C25H17ClFN5O2 B2443422 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-94-4](/img/structure/B2443422.png)
4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C25H17ClFN5O2 and its molecular weight is 473.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of oxadiazole, particularly those incorporating benzamide structures, exhibit significant anticancer activities. For example, substituted N-phenylbenzamides were designed, synthesized, and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities compared to standard drugs (Ravinaik et al., 2021). This suggests that similar structures, including the one you're interested in, may hold potential as anticancer agents.
Antimicrobial and Antimycobacterial Activities
Compounds with the oxadiazole moiety have also been explored for their antimicrobial and antimycobacterial activities. Studies report the synthesis and evaluation of such derivatives, highlighting their efficacy against various microbial strains, including Mycobacterium tuberculosis, which indicates a promising avenue for developing new antimicrobial agents (Nayak et al., 2016). This aligns with the ongoing search for novel treatments against resistant bacterial strains.
Antioxidant Properties
Research into the antioxidant properties of oxadiazole derivatives, particularly those incorporating benzimidazole moieties, has demonstrated significant potential. These compounds have been tested in vitro for their abilities to inhibit lipid peroxidation, among other measures of antioxidant activity, showing promising results (Kerimov et al., 2012). This suggests a potential application in conditions related to oxidative stress.
Nematocidal Activity
Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities, showing good efficacy against Bursaphelenchus xylophilus. This indicates their potential use in agricultural settings to protect plants from nematode pests (Liu et al., 2022).
Mechanism of Action
Target of Action
One study suggests that a similar compound forms a stable complex withprostaglandin E synthase . Prostaglandin E synthase is an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation and other physiological processes.
Properties
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN5O2/c26-19-8-6-17(7-9-19)24(33)29-21-10-4-16(5-11-21)13-32-14-22(28-15-32)25-30-23(31-34-25)18-2-1-3-20(27)12-18/h1-12,14-15H,13H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBDSIMXVZJSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)



![1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)


![N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2443350.png)

![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)


![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)
